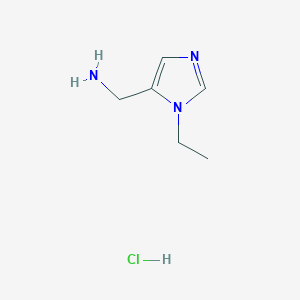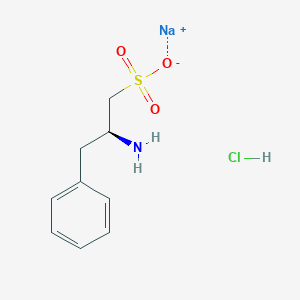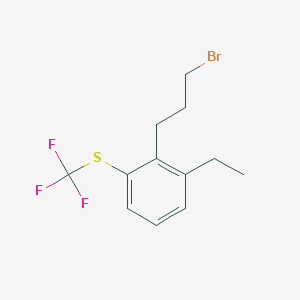
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound with a unique structure that includes a pteridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic synthesis. The starting materials often include substituted anilines and chlorinated compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pteridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered chemical properties.
Substitution: Halogen atoms can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one: Lacks the (S)-configuration, which may affect its biological activity.
2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one derivatives: These may include compounds with different substituents on the pteridine ring.
Uniqueness: The (S)-configuration of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one imparts specific stereochemical properties that can influence its interaction with biological targets, making it unique compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H11ClN4O |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
(7S)-2-chloro-5,7,8-trimethyl-7H-pteridin-6-one |
InChI |
InChI=1S/C9H11ClN4O/c1-5-8(15)14(3)6-4-11-9(10)12-7(6)13(5)2/h4-5H,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
DTHIFIQXQVSANQ-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N(C2=CN=C(N=C2N1C)Cl)C |
Kanonische SMILES |
CC1C(=O)N(C2=CN=C(N=C2N1C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)



